molecular formula C20H23NO4 B6662674 2-(Naphthalen-2-ylmethyl)-3-(oxane-3-carbonylamino)propanoic acid

2-(Naphthalen-2-ylmethyl)-3-(oxane-3-carbonylamino)propanoic acid

Cat. No.: B6662674
M. Wt: 341.4 g/mol
InChI Key: IPDWKERTZBATEN-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-ylmethyl)-3-(oxane-3-carbonylamino)propanoic acid is an organic compound characterized by a naphthalene ring attached to a propanoic acid moiety via a methylene bridge, and an oxane (tetrahydropyran) ring linked through a carbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-ylmethyl)-3-(oxane-3-carbonylamino)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Naphthalen-2-ylmethyl Intermediate

      Starting Material: Naphthalene

      Reaction: Friedel-Crafts alkylation to introduce a methylene group.

      Conditions: Use of a Lewis acid catalyst such as aluminum chloride (AlCl₃) in an inert solvent like dichloromethane.

  • Synthesis of the Oxane-3-carbonylamino Intermediate

      Starting Material: Tetrahydropyran

      Reaction: Introduction of a carbonyl group followed by amination.

      Conditions: Use of reagents like acyl chlorides and amines under controlled temperature and pH conditions.

  • Coupling of Intermediates

      Reaction: Condensation reaction between the naphthalen-2-ylmethyl intermediate and the oxane-3-carbonylamino intermediate.

      Conditions: Use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Continuous Flow Synthesis: Enhances reaction efficiency and scalability.

    Automated Reaction Monitoring: Ensures consistent quality and minimizes human error.

    Purification Techniques: Use of chromatography and crystallization to achieve high-purity product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

      Conditions: Acidic or basic medium, controlled temperature.

      Products: Oxidized derivatives of the naphthalene ring or the propanoic acid moiety.

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

      Conditions: Anhydrous conditions, low temperature.

      Products: Reduced forms of the carbonyl or carboxyl groups.

  • Substitution

      Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols).

      Conditions: Varies depending on the substituent being introduced.

      Products: Substituted derivatives on the naphthalene ring or the oxane ring.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Biochemical Probes: Utilized in studying enzyme mechanisms and protein interactions.

Medicine

    Drug Development: Potential precursor for pharmaceuticals targeting specific pathways.

Industry

    Material Science: Component in the development of novel polymers and materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance:

    Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access.

    Receptor Modulation: Interacts with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Naphthalen-2-ylmethyl)-3-(oxane-3-carbonylamino)butanoic acid: Similar structure with an additional carbon in the propanoic acid chain.

    2-(Naphthalen-2-ylmethyl)-3-(oxane-3-carbonylamino)ethanoic acid: Shorter carbon chain in the propanoic acid moiety.

Uniqueness

    Structural Features: The specific arrangement of the naphthalene, oxane, and propanoic acid groups.

    Reactivity: Unique reactivity patterns due to the presence of both aromatic and aliphatic components.

This detailed overview provides a comprehensive understanding of 2-(Naphthalen-2-ylmethyl)-3-(oxane-3-carbonylamino)propanoic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(naphthalen-2-ylmethyl)-3-(oxane-3-carbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c22-19(17-6-3-9-25-13-17)21-12-18(20(23)24)11-14-7-8-15-4-1-2-5-16(15)10-14/h1-2,4-5,7-8,10,17-18H,3,6,9,11-13H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDWKERTZBATEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=O)NCC(CC2=CC3=CC=CC=C3C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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